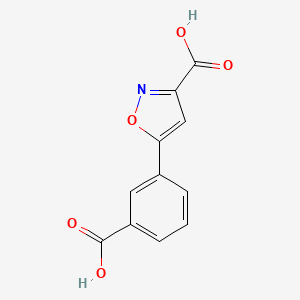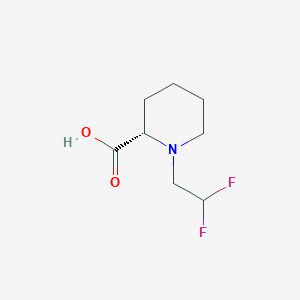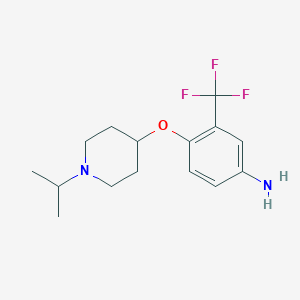
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H22N2 It is known for its unique structure, which includes a piperidine ring substituted with an isopropyl group and an aniline moiety with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-(1-Isopropylpiperidin-4-yl)aniline with appropriate reagents to introduce the trifluoromethyl group. The reaction conditions may vary, but common methods include:
Nucleophilic Substitution: Using a nucleophilic substitution reaction where the aniline derivative reacts with a trifluoromethylating agent.
Catalytic Hydrogenation: Employing catalytic hydrogenation to reduce intermediate compounds to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Isopropylpiperidin-4-yl)aniline: A closely related compound with similar structural features.
3-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group attached to an aniline moiety.
Uniqueness
4-((1-Isopropylpiperidin-4-yl)oxy)-3-(trifluoromethyl)aniline is unique due to the combination of the piperidine ring, isopropyl group, and trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H21F3N2O |
|---|---|
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
4-(1-propan-2-ylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H21F3N2O/c1-10(2)20-7-5-12(6-8-20)21-14-4-3-11(19)9-13(14)15(16,17)18/h3-4,9-10,12H,5-8,19H2,1-2H3 |
Clave InChI |
CZWACWHFMPSVBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


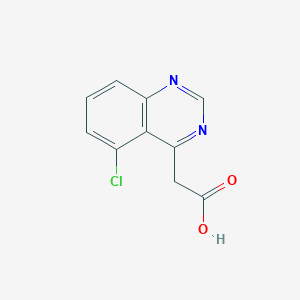
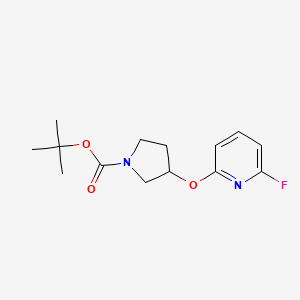

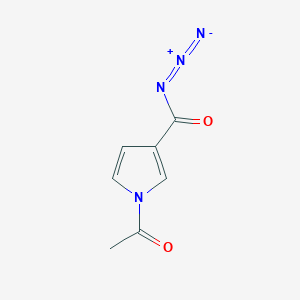

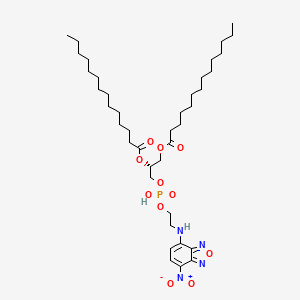
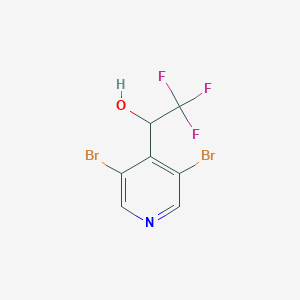
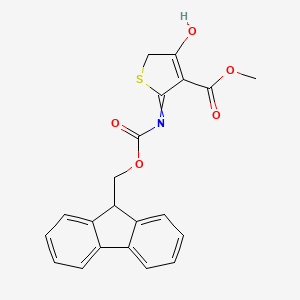
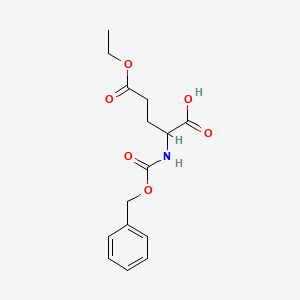
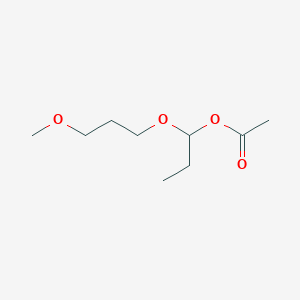
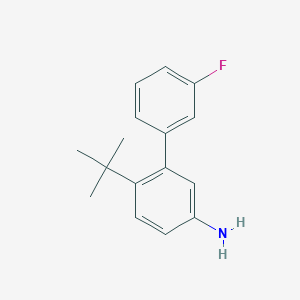
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
